8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline
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Overview
Description
The compound 8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline is a complex organic molecule that features a quinoline core, a dioxole ring, and sulfonyl and methanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxole ring and the sulfonyl group. The final step involves the addition of the methanone group. Common reagents used in these reactions include sulfonyl chlorides, ketones, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline include:
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar sulfonyl groups.
4,4’-Difluorobenzophenone: A precursor to high-performance polymers.
Uniqueness
What sets This compound apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
[8-(3,4-dimethylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-7-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO5S/c1-15-4-7-18(8-5-15)25(28)21-13-27-22-12-24-23(31-14-32-24)11-20(22)26(21)33(29,30)19-9-6-16(2)17(3)10-19/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSLMZUMVJCVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCO4)S(=O)(=O)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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